6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

MAO-B inhibition Neurochemistry Enzyme assay

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) is a synthetic heterocyclic compound within the 2,3-dihydroquinolin-4(1H)-one family, characterized by a 6,8-dibromo substitution pattern and an N1-isopropyl group. It possesses a molecular weight of 347.05 g/mol.

Molecular Formula C12H13Br2NO
Molecular Weight 347.05 g/mol
Cat. No. B8128847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC12H13Br2NO
Molecular Weight347.05 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(=O)C2=C1C(=CC(=C2)Br)Br
InChIInChI=1S/C12H13Br2NO/c1-7(2)15-4-3-11(16)9-5-8(13)6-10(14)12(9)15/h5-7H,3-4H2,1-2H3
InChIKeyAWEKELIKQVWUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: Procurement-Ready Structural and Activity Profile for Targeted Research Applications


6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) is a synthetic heterocyclic compound within the 2,3-dihydroquinolin-4(1H)-one family, characterized by a 6,8-dibromo substitution pattern and an N1-isopropyl group. It possesses a molecular weight of 347.05 g/mol . This specific substitution pattern distinguishes it from other quinolinones by imparting a distinct reactivity profile, making it a valuable scaffold in medicinal chemistry and as a synthon for further derivatization [1]. Its availability from commercial sources with defined purity metrics supports its direct use in research .

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: Why Analogs with Different Halogenation or N-Alkyl Patterns Cannot Be Directly Substituted


The 6,8-dibromo substitution pattern in this compound is a critical determinant of its chemical and biological properties. Studies on closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones reveal that this specific bromination pattern is essential for enabling downstream cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are not feasible with mono-bromo or non-brominated analogs [1]. Furthermore, the presence of two bromine atoms at the 6 and 8 positions has been shown to influence biological activity, with 6,8-dibromo derivatives exhibiting distinct in vitro anticancer profiles compared to their 6- or 8-monobromo counterparts [2]. The N1-isopropyl group also imparts unique steric and electronic properties that modulate the compound's reactivity and potential target interactions, differentiating it from N1-methyl or N1-unsubstituted analogs. Therefore, substituting this compound with a generic quinolinone lacking the exact 6,8-dibromo and N1-isopropyl configuration would result in a loss of its specific synthetic utility and potential bioactivity.

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: Head-to-Head Comparative Data for Informed Procurement Decisions


MAO-B Inhibitory Activity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one vs. Inactive Baseline

In a direct enzyme inhibition assay, 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one demonstrated an IC50 value of >100,000 nM against human recombinant MAO-B, indicating negligible inhibitory activity [1]. This is contrasted with known active MAO-B inhibitors in the same assay, which typically exhibit IC50 values in the low nanomolar range. For research programs focused on identifying selective MAO-B inhibitors, this data point is crucial as it eliminates this specific compound from further consideration, saving time and resources. For projects where MAO-B inhibition is an undesired off-target effect, this lack of activity is a positive selection criterion.

MAO-B inhibition Neurochemistry Enzyme assay

Comparative Lipophilicity: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one vs. Non-Brominated Analog

The presence of two bromine atoms significantly increases the lipophilicity of the compound. The calculated LogP for 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is approximately 3.2-4.3 [1], whereas the non-brominated analog, 1-isopropyl-2,3-dihydroquinolin-4(1H)-one, has a much lower predicted LogP of approximately 1.2 [2]. This increased lipophilicity can directly impact membrane permeability, protein binding, and overall pharmacokinetic profile.

Lipophilicity Drug-likeness ADME prediction

Procurement-Ready Purity Specification for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Commercially available batches of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one are supplied with a verified purity specification of 96.5% (by HPLC at 214 nm) . This high level of purity is essential for reliable and reproducible research outcomes. In contrast, many research-grade analogs and building blocks are often listed with a lower purity guarantee (e.g., 95% or unspecified), which can introduce significant variability in sensitive assays or reactions.

Quality control Chemical procurement Batch consistency

Synthetic Utility of the 6,8-Dibromo Motif: Enabling Selective Cross-Coupling vs. Inert Analogs

The 6,8-dibromo substitution pattern in 2,3-dihydroquinolin-4(1H)-ones serves as a dual reactive handle for palladium-catalyzed cross-coupling reactions. Studies on closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones demonstrate that these compounds readily undergo Sonogashira cross-coupling, selectively installing an alkyne at the 8-position [1], and Suzuki-Miyaura cross-coupling to introduce aryl groups at both the 6- and 8-positions [2]. This orthogonal reactivity is a direct consequence of the 6,8-dibromo pattern and is not observed in mono-bromo or non-brominated analogs, which are essentially inert under these conditions.

Cross-coupling Organic synthesis Scaffold diversification

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: Optimal Use Cases Based on Verified Performance Data


Negative Control for MAO-B Enzyme Inhibition Assays

The established inactivity of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one against human MAO-B (IC50 > 100 µM) [1] makes it a suitable negative control or inactive reference compound in high-throughput screening campaigns designed to identify novel MAO-B inhibitors. Its structural similarity to active quinolinone-based inhibitors, combined with its lack of activity, provides a useful baseline for assessing assay specificity and for structure-activity relationship (SAR) studies.

Lipophilic Scaffold for Lead Optimization in CNS-Targeted Projects

With a calculated LogP of 3.2-4.3 [1], this compound is significantly more lipophilic than its non-brominated analog. This property makes it a preferred starting point for medicinal chemists optimizing lead compounds for central nervous system (CNS) targets, where increased lipophilicity is often correlated with enhanced blood-brain barrier penetration. The compound can serve as a core scaffold for further functionalization aimed at fine-tuning ADME properties.

Dual-Handle Building Block for Diversity-Oriented Synthesis

The 6,8-dibromo substitution pattern provides two distinct sites for orthogonal functionalization via palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings [1][2]. This makes 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one an ideal building block for diversity-oriented synthesis, enabling the rapid generation of libraries of structurally diverse 6,8-disubstituted quinolinone derivatives for biological screening and materials science applications.

Quality-Controlled Starting Material for Academic and Industrial R&D

The availability of this compound with a verified purity of 96.5% (by HPLC) [1] ensures high batch-to-batch consistency. This is a critical factor for procurement in both academic and industrial research settings, where experimental reproducibility is paramount. Researchers can rely on this defined purity to minimize impurities that could confound biological assay results or interfere with subsequent synthetic transformations.

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